1,8-dichloro-9H-carbazole
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Overview
Description
1,8-dichloro-9H-carbazole is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-dichloro-9H-carbazole can be synthesized through various methods. One common approach involves the chlorination of 9H-carbazole using chlorine gas or other chlorinating agents under controlled conditions . The reaction typically occurs in the presence of a catalyst, such as iron(III) chloride, and at elevated temperatures to ensure complete chlorination at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,8-dichloro-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as alkyl, aryl, or amino groups, using appropriate reagents and conditions.
Oxidation Reactions: The compound can be oxidized to form carbazole-1,8-dione derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of this compound can yield 1,8-dihydrocarbazole derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or Grignard reagents are commonly used for substitution reactions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Various substituted carbazole derivatives depending on the substituent introduced.
Oxidation: Carbazole-1,8-dione derivatives.
Reduction: 1,8-dihydrocarbazole derivatives.
Scientific Research Applications
1,8-dichloro-9H-carbazole has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,8-dichloro-9H-carbazole involves its interaction with various molecular targets and pathways. For instance, it may inhibit the synthesis of pro-inflammatory cytokines, inhibit activator protein-1 (AP-1) activity, and inhibit epidermal growth factor receptor (EGFR) activation . These interactions can lead to its potential therapeutic effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
1,8-dichloro-9H-carbazole can be compared with other carbazole derivatives, such as:
9H-carbazole: The parent compound, which lacks the chlorine substituents and has different reactivity and applications.
Polyhalogenated carbazoles: Compounds with multiple halogen atoms, which may exhibit different environmental and biological properties.
Indolo[3,2-b]carbazole: A derivative with an extended conjugated system, used in optoelectronic applications.
Properties
IUPAC Name |
1,8-dichloro-9H-carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N/c13-9-5-1-3-7-8-4-2-6-10(14)12(8)15-11(7)9/h1-6,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOVMBTWMSLVDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC3=C2C=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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